molecular formula C13H15ClN2O B1634795 3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide CAS No. 454473-74-6

3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B1634795
CAS No.: 454473-74-6
M. Wt: 250.72 g/mol
InChI Key: FUBXZOBRCICZJS-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide is a chloro-substituted propanamide derivative featuring a cyanomethyl group at the para position of the phenyl ring. The molecule’s backbone consists of a 3-chloro-2,2-dimethylpropanamide moiety, which is common in pharmaceutical intermediates and agrochemicals.

Properties

IUPAC Name

3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-13(2,9-14)12(17)16-11-5-3-10(4-6-11)7-8-15/h3-6H,7,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBXZOBRCICZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192814
Record name 3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
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URL https://comptox.epa.gov/dashboard/DTXSID201192814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454473-74-6
Record name 3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454473-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule, 3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide (C₁₃H₁₅ClN₂O), features a 2,2-dimethylpropanamide backbone substituted with a chlorine atom at the third carbon and an aromatic para-(cyanomethyl)phenyl group attached via an amide bond. Retrosynthetic disconnection suggests two primary fragments:

  • 3-Chloro-2,2-dimethylpropanoyl chloride as the acylating agent.
  • 4-(Cyanomethyl)aniline as the nucleophilic amine component.

The synthesis hinges on coupling these fragments under amidation conditions, followed by purification and stabilization of the product.

Synthetic Routes and Reaction Optimization

Amidation of 4-(Cyanomethyl)aniline with 3-Chloro-2,2-dimethylpropanoyl Chloride

This two-step protocol involves synthesizing the acyl chloride intermediate followed by amide bond formation.

Step 1: Synthesis of 3-Chloro-2,2-dimethylpropanoyl Chloride
  • Reactants : 3-Chloro-2,2-dimethylpropanoic acid, thionyl chloride (SOCl₂).
  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
  • Mechanism : Nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid to the acyl chloride.
Step 2: Coupling with 4-(Cyanomethyl)aniline
  • Reactants : 3-Chloro-2,2-dimethylpropanoyl chloride, 4-(cyanomethyl)aniline.
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
  • Solvent : Tetrahydrofuran (THF) or DCM at 0°C to room temperature.
  • Yield : ~65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Critical Considerations :

  • Moisture-free conditions to prevent hydrolysis of the acyl chloride.
  • Stoichiometric excess of acyl chloride (1.2 equiv) to drive the reaction to completion.

One-Pot Synthesis via Carbodiimide-Mediated Coupling

An alternative single-step approach employs coupling reagents to activate the carboxylic acid directly, bypassing the acyl chloride intermediate.

Reaction Setup
  • Carboxylic Acid : 3-Chloro-2,2-dimethylpropanoic acid.
  • Amine : 4-(Cyanomethyl)aniline.
  • Coupling Reagent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Temperature : 0°C to room temperature, 12–18 hours.
  • Yield : 70–80% after recrystallization from ethanol/water.

Advantages :

  • Avoids handling moisture-sensitive acyl chlorides.
  • Higher functional group tolerance.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh).
  • Mobile Phase : Gradient elution with ethyl acetate/hexane (3:7 to 1:1).
  • Purity : >95% as confirmed by HPLC.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 4.10 (s, 2H, CH₂CN), 3.40 (s, 2H, COCH₂), 1.55 (s, 6H, C(CH₃)₂), 1.20 (s, 3H, CH₂Cl).
  • MS (ESI) : m/z 251.1 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Parameter Acyl Chloride Route Carbodiimide Route
Reaction Time 6–8 hours 12–18 hours
Yield 65–75% 70–80%
Purification Complexity Moderate Moderate
Scalability High Moderate
Cost Low (SOCl₂) High (EDC/HOBt)

Industrial-Scale Production Considerations

Large-scale synthesis (e.g., 5 g batches) requires:

  • Continuous Flow Reactors : To enhance mixing and heat transfer during acyl chloride formation.
  • Crystallization Optimization : Ethanol/water mixtures for efficient recovery (85–90% yield).
  • Quality Control : In-process HPLC monitoring to ensure purity >95%.

Chemical Reactions Analysis

3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 3-chloro-2,2-dimethylpropanamide core but differ in phenyl ring substituents:

Compound Name Substituent on Phenyl Ring Key Features Reference
3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide 2,4-Difluorobenzyl Enhanced lipophilicity; fluorines may improve metabolic stability.
3-Chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide 4-Dimethylamino Basic amino group increases solubility; potential for hydrogen bonding.
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide 4-Trifluoromethyl Strong electron-withdrawing group; impacts electronic density and reactivity.
3-Chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethylpropanamide 4-Hydroxy-3-methoxy Hydrogen-bonding capacity; phenolic OH enhances crystal stability.
3-Chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide 4-Methoxy Electron-donating methoxy group; may influence pharmacokinetics.
3-Chloro-N-(4-methylphenyl)propanamide 4-Methyl Methyl group increases hydrophobicity; simpler structure.

Physicochemical Properties

  • Crystal Structure and Hydrogen Bonding: Compounds with hydroxyl (e.g., 4-hydroxy-3-methoxy in ) or amino groups (e.g., dimethylamino in ) exhibit robust hydrogen-bonding networks, stabilizing crystal lattices. The target compound’s cyanomethyl group lacks H-bond donors, likely relying on weaker dipole interactions or π-stacking. The trifluoromethyl derivative () shows a torsion angle of 85.66(9)° between the amide and phenyl groups, suggesting steric hindrance. Similar geometry is expected for the cyanomethyl analog.
  • Electron-donating groups (e.g., methoxy , dimethylamino ) increase ring nucleophilicity, favoring reactions like nitration or halogenation.

Biological Activity

Overview

3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide is a synthetic compound with the molecular formula C13H15ClN2O and a molecular weight of 250.73 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemical research, due to its potential biological activities.

The compound is synthesized through the reaction of 4-(cyanomethyl)benzonitrile with 3-chloro-2,2-dimethylpropanoyl chloride, typically using triethylamine as a base. This synthesis pathway highlights its utility as a building block in organic synthesis for more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site or altering receptor functions through binding interactions. The precise mechanisms are still under investigation, but its role in enzyme inhibition has been noted in various studies .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential effects on various biochemical pathways, particularly those involving metabolic processes and signal transduction pathways. The inhibition of specific enzymes can lead to alterations in cellular functions, which may have therapeutic implications.

Case Studies

  • Enzyme Inhibition Studies : A study demonstrated that this compound inhibited certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Cancer Research : Preliminary investigations into the compound's effects on cancer cell proliferation have shown promise. The compound was tested against various cancer cell lines, revealing a dose-dependent inhibition of cell growth, which positions it as a candidate for further cancer research .

Comparative Biological Activity Table

Biological Activity Effect Reference
Enzyme InhibitionSignificant inhibition of metabolic enzymes
Cancer Cell ProliferationDose-dependent inhibition observed
Protein InteractionAltered receptor function

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide?

  • Methodological Answer: The compound can be synthesized via substitution and condensation reactions. A typical protocol involves:

  • Substitution reaction: Reacting a chloro-nitrobenzene derivative with a cyanomethyl-containing aryl alcohol under alkaline conditions (e.g., K₂CO₃ in DMF) to form intermediates .
  • Reduction: Using iron powder in acidic conditions (e.g., HCl) to reduce nitro groups to amines .
  • Condensation: Employing condensing agents (e.g., DCC or EDC) to couple the amine intermediate with a propanamide derivative .
  • Validation: Purity is confirmed via HPLC (≥95% purity criteria) and structural identity by 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} NMR (δ 1.45 ppm for dimethyl groups, δ 7.2–7.8 ppm for aromatic protons) and 13C^{13}\text{C} NMR (δ 170–175 ppm for carbonyl carbons) confirm backbone structure .
  • X-ray Crystallography: Resolves crystal packing and torsion angles (e.g., C–C–N–C dihedral angles ≈ 120°) .
  • HPLC-MS: Validates purity (>95%) and molecular mass (e.g., m/z 241.714) .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Methodological Answer:

  • Melting Point: 145–148°C (determined via differential scanning calorimetry) .
  • Solubility: Sparingly soluble in water (<1 mg/mL), highly soluble in DMSO or DMF (>50 mg/mL) .
  • Stability: Degrades above 200°C; store at –20°C under inert atmosphere to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer:

  • Catalyst Screening: Replace iron powder with Pd/C or Raney Ni for milder reduction conditions (e.g., H₂ at 50 psi, 25°C) to minimize side reactions .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMAc) to enhance nucleophilic substitution kinetics .
  • pH Control: Maintain pH 8–9 during condensation to stabilize reactive intermediates .

Q. What computational approaches predict the compound’s bioactivity and binding modes?

  • Methodological Answer:

  • Molecular Docking: Use crystal structure data (e.g., C–H⋯O hydrogen bond geometry from X-ray studies) to model interactions with target enzymes (e.g., kinases) .
  • DFT Calculations: Optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic acyl substitution .
  • MD Simulations: Assess stability of ligand-receptor complexes in aqueous environments over 100-ns trajectories .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. The chloro and cyano groups show slow hydrolysis (<5% degradation over 24 hours) .
  • Photostability: Expose to UV light (254 nm) and track by NMR; dimethyl groups enhance resistance to radical-mediated breakdown .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Metabolite Profiling: Use LC-HRMS to detect active metabolites (e.g., hydrolyzed cyano derivatives) that may contribute to observed discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide

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